molecular formula C34H64O2 B14346084 2-Hexadecyl-4-tetradecylcyclobutane-1,3-dione CAS No. 91301-93-8

2-Hexadecyl-4-tetradecylcyclobutane-1,3-dione

Cat. No.: B14346084
CAS No.: 91301-93-8
M. Wt: 504.9 g/mol
InChI Key: KBDAICOBOBBIHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hexadecyl-4-tetradecylcyclobutane-1,3-dione is a chemical compound with the molecular formula C₃₄H₆₄O₂ It is a cyclobutane derivative characterized by long alkyl chains attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexadecyl-4-tetradecylcyclobutane-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cycloaddition reaction of long-chain alkenes with a suitable dienophile. The reaction conditions often include the use of a catalyst, such as a Lewis acid, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions in batch or continuous flow reactors. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. Post-reaction purification steps, including distillation and recrystallization, are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Hexadecyl-4-tetradecylcyclobutane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The alkyl chains can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl₂) or bromine (Br₂) under UV light or heat.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-Hexadecyl-4-tetradecylcyclobutane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a model compound in studying cycloaddition reactions.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a building block for pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of 2-Hexadecyl-4-tetradecylcyclobutane-1,3-dione involves its interaction with specific molecular targets. The compound’s long alkyl chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, its cyclobutane ring can participate in photochemical reactions, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hexadecylcyclobutane-1,3-dione
  • 4-Tetradecylcyclobutane-1,3-dione
  • 2-Hexadecyl-4-methylcyclobutane-1,3-dione

Uniqueness

2-Hexadecyl-4-tetradecylcyclobutane-1,3-dione is unique due to its combination of long alkyl chains and a cyclobutane ring. This structure imparts distinct physical and chemical properties, such as enhanced hydrophobicity and stability, making it suitable for specialized applications in various fields.

Properties

CAS No.

91301-93-8

Molecular Formula

C34H64O2

Molecular Weight

504.9 g/mol

IUPAC Name

2-hexadecyl-4-tetradecylcyclobutane-1,3-dione

InChI

InChI=1S/C34H64O2/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-33(35)31(34(32)36)29-27-25-23-21-19-16-14-12-10-8-6-4-2/h31-32H,3-30H2,1-2H3

InChI Key

KBDAICOBOBBIHV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC1C(=O)C(C1=O)CCCCCCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.